

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 4-Methyl-2-nitrophenol

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Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. **4-Methyl-2-nitrophenol** ($C_7H_7NO_3$), a key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals, presents a compelling case for the power of modern spectroscopic techniques. Its nuanced structure, featuring a substituted aromatic ring with hydroxyl, methyl, and nitro functional groups, gives rise to a unique spectroscopic fingerprint. This guide, intended for researchers and professionals in the chemical sciences, provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **4-Methyl-2-nitrophenol**. Beyond a mere presentation of data, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. For **4-Methyl-2-nitrophenol**, both 1H and ^{13}C NMR provide invaluable information about its structural integrity and the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-Methyl-2-nitrophenol**, typically recorded in a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), reveals distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton.

Table 1: ¹H NMR Spectral Data of **4-Methyl-2-nitrophenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Broad Singlet	1H	-OH
~7.9	d	1H	H-3
~7.2	dd	1H	H-5
~6.9	d	1H	H-6
~2.3	s	3H	-CH ₃

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shift of the hydroxyl proton (~10.5 ppm) is a characteristic feature of phenols, further deshielded by intramolecular hydrogen bonding with the adjacent nitro group. The aromatic region displays a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The doublet at approximately 7.9 ppm is assigned to the proton at position 3, which is deshielded by the adjacent electron-withdrawing nitro group. The doublet of doublets at ~7.2 ppm corresponds to the proton at position 5, coupled to both H-3 and H-6. The doublet at ~6.9 ppm is assigned to the proton at position 6. The singlet at approximately 2.3 ppm with an integration of 3H is unequivocally assigned to the methyl group protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a snapshot of the carbon framework of **4-Methyl-2-nitrophenol**.

Table 2: ¹³C NMR Spectral Data of **4-Methyl-2-nitrophenol**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~155	C-1 (C-OH)
~138	C-2 (C-NO ₂)
~135	C-4 (C-CH ₃)
~127	C-5
~125	C-3
~119	C-6
~20	-CH ₃

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-1) appears at a downfield chemical shift of around 155 ppm. The carbon attached to the electron-withdrawing nitro group (C-2) is also significantly deshielded, appearing at approximately 138 ppm. The remaining aromatic carbons exhibit chemical shifts in the range of 119-135 ppm. The upfield signal at around 20 ppm is characteristic of the methyl group carbon.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of **4-Methyl-2-nitrophenol** is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Methyl-2-nitrophenol** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the labile hydroxyl proton.[2]
- Transfer the solution to a clean, dry 5 mm NMR tube.

- If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

- Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment.
- For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon, improving signal-to-noise and simplifying the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **4-Methyl-2-nitrophenol**

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3200-3600 (broad)	O-H stretch	Phenolic -OH
3000-3100	C-H stretch	Aromatic
2850-2960	C-H stretch	Methyl (-CH ₃)
~1620, ~1580	C=C stretch	Aromatic Ring
~1530	N-O asymmetric stretch	Nitro (-NO ₂)
~1340	N-O symmetric stretch	Nitro (-NO ₂)
~1260	C-O stretch	Phenolic

Interpretation of the IR Spectrum:

The IR spectrum of **4-Methyl-2-nitrophenol** is characterized by several key absorption bands. A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. The absorptions in the $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2960\text{ cm}^{-1}$ regions are attributed to the C-H stretching vibrations of the aromatic ring and the methyl group, respectively. The presence of the nitro group is confirmed by two strong absorption bands: the asymmetric N-O stretch at approximately 1530 cm^{-1} and the symmetric N-O stretch at around 1340 cm^{-1} . The aromatic C=C stretching vibrations are observed at approximately 1620 cm^{-1} and 1580 cm^{-1} , while the C-O stretching of the phenol appears around 1260 cm^{-1} .

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The solid nature of **4-Methyl-2-nitrophenol** at room temperature makes the potassium bromide (KBr) pellet method a suitable technique for IR analysis.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Thoroughly grind a small amount (1-2 mg) of **4-Methyl-2-nitrophenol** with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. This ensures a homogenous mixture and reduces particle size to minimize scattering of the IR beam.
- Place the mixture into a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum over the desired range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

- The final spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

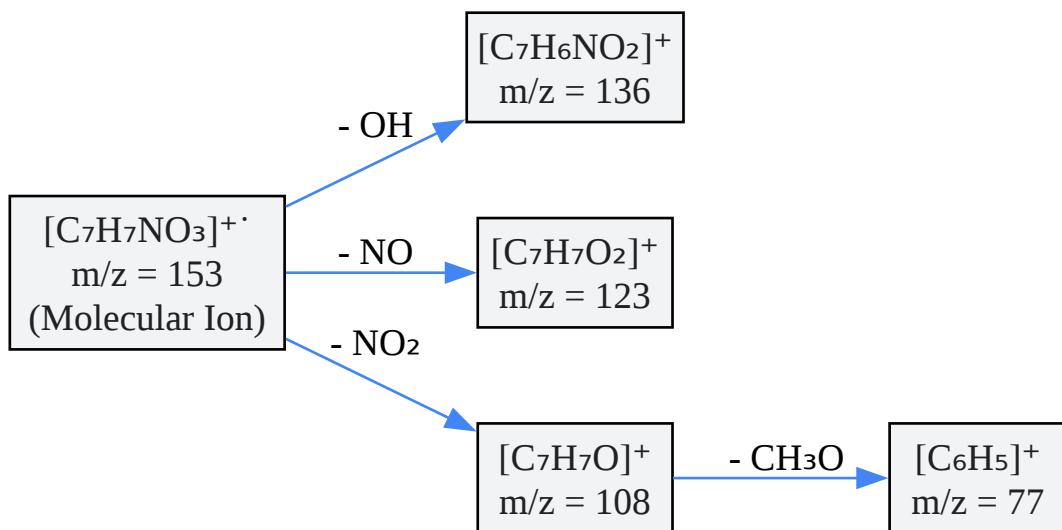
Table 4: Mass Spectrometry Data for **4-Methyl-2-nitrophenol**[1]

m/z	Proposed Fragment
153	$[M]^+$ (Molecular Ion)
136	$[M - OH]^+$
123	$[M - NO]^+$
108	$[M - NO_2]^+$
77	$[C_6H_5]^+$

Interpretation of the Mass Spectrum:

The mass spectrum of **4-Methyl-2-nitrophenol** typically shows a distinct molecular ion peak at m/z 153, corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the loss of the hydroxyl group (-OH) to give a fragment at m/z 136, the loss of nitric oxide (-NO) resulting in a peak at m/z 123, and the loss of the nitro group (-NO₂) leading to a fragment at m/z 108. The presence of a peak at m/z 77 is characteristic of a phenyl cation ($[C_6H_5]^+$), indicating the aromatic nature of the compound.

Key Fragmentation Pathway



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Caption: Primary fragmentation pathway of **4-Methyl-2-nitrophenol** in mass spectrometry.

Experimental Protocol for Mass Spectrometry (GC-MS with Electron Ionization)

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds like **4-Methyl-2-nitrophenol**.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **4-Methyl-2-nitrophenol** in a volatile organic solvent (e.g., methanol or dichloromethane).

GC Conditions:

- Column: A suitable capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent.
- Injector Temperature: Typically set to 250-280 °C.

- **Oven Temperature Program:** A temperature gradient is often employed, for example, starting at 100 °C, holding for 1 minute, then ramping up to 280 °C at a rate of 10-20 °C/min.
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Source Temperature:** Typically 230 °C.
- **Mass Range:** Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 200).

Conclusion

The comprehensive spectroscopic analysis of **4-Methyl-2-nitrophenol** through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the molecular puzzle. The ¹H and ¹³C NMR spectra precisely map the proton and carbon framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns. The detailed protocols provided herein serve as a robust foundation for reproducible and reliable analysis, empowering researchers and drug development professionals in their pursuit of scientific excellence.

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